7-Bromo-6-fluorobenzothiazole CAS 1326715-69-8 properties
7-Bromo-6-fluorobenzothiazole CAS 1326715-69-8 properties
Technical Guide: 7-Bromo-6-fluorobenzothiazole
A Foundational Scaffold for Advanced Drug Discovery
Abstract: The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of halogen substituents, particularly fluorine and bromine, provides a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. This guide offers an in-depth technical overview of 7-Bromo-6-fluorobenzothiazole, a valuable but sparsely documented building block. By synthesizing data from closely related analogs and the broader class of fluorinated benzothiazoles, we will explore its core properties, synthesis, reactivity, and significant potential in the development of next-generation therapeutics.
Please Note: The CAS number 1326715-69-8 provided in the query does not correspond to available data for 7-Bromo-6-fluorobenzothiazole. This guide has been constructed using data from isomeric and analogous compounds to provide a comprehensive and scientifically grounded resource.
Core Compound Analysis: Physicochemical and Spectroscopic Profile
7-Bromo-6-fluorobenzothiazole is a halogenated heterocyclic compound featuring a benzene ring fused to a thiazole ring. The placement of a fluorine atom at the 6-position and a bromine atom at the 7-position creates a unique electronic and steric profile, making it an attractive intermediate for synthetic diversification.
Physicochemical Properties
The properties of 7-Bromo-6-fluorobenzothiazole can be inferred from its isomer, 6-Bromo-7-fluorobenzothiazole (CAS 2306278-05-5), and related structures.[3]
| Property | Value / Description | Source / Reference |
| CAS Number | 1326715-69-8 (Query); Data based on isomer 2306278-05-5 | [3] |
| Molecular Formula | C₇H₃BrFNS | [3] |
| Molecular Weight | 232.07 g/mol | [3] |
| Appearance | Expected to be a solid (e.g., off-white, yellow) | General observation for similar compounds |
| SMILES | C1=C(C2=C(C=C1F)N=CS2)Br | (Inferred for 7-bromo-6-fluoro isomer) |
| InChI Key | (Not available) | |
| Predicted LogP | ~3.20 | Based on isomer data[3] |
| Hydrogen Bond Acceptors | 2 | Based on isomer data[3] |
| Hydrogen Bond Donors | 0 | Based on isomer data[3] |
| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere. | [3][4][5] |
Predicted Spectroscopic Signature
While experimental spectra for this specific isomer are not publicly available, a robust prediction of its key spectral features can be made based on established principles and data from analogous structures.[6][7]
-
¹H NMR: The aromatic region would display two doublets or doublet of doublets, corresponding to the two protons on the benzene ring. The chemical shifts would be significantly influenced by the strong electron-withdrawing effects of the fluorine and the thiazole ring, as well as the anisotropic effect of the bromine atom.
-
¹³C NMR: Approximately seven distinct signals are expected in the aromatic region. The carbon atoms directly bonded to fluorine and bromine (C6 and C7) will show characteristic shifts and coupling patterns (a large one-bond C-F coupling for C6).
-
¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the adjacent bromine and the overall electronic environment of the benzothiazole ring system.
-
FT-IR Spectroscopy: The spectrum would be characterized by aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the heterocyclic system (~1600-1450 cm⁻¹), and a strong C-F stretching absorption in the fingerprint region (~1250-1000 cm⁻¹).[6]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the hallmark of a molecule containing one bromine atom.
Synthesis and Chemical Reactivity
The synthesis of substituted benzothiazoles is well-established, providing a clear roadmap for the preparation of 7-Bromo-6-fluorobenzothiazole.[8][9]
Proposed Synthetic Pathway
A plausible and efficient route starts from a commercially available or synthesized 2-amino-4-bromo-5-fluorothiophenol. The cyclization of this intermediate, typically with formic acid or a related one-carbon source, would yield the target benzothiazole. An alternative, more common approach involves the thiocyanation of a substituted aniline followed by cyclization.
A representative synthesis for a related compound, 2-amino-6-fluoro-7-chlorobenzothiazole, involves the reaction of fluoro-chloro aniline with potassium thiocyanate in glacial acetic acid, followed by bromination to induce cyclization.[10] A similar strategy could be adapted for the synthesis of 7-Bromo-6-fluorobenzothiazole.
Caption: Proposed synthetic workflow for 7-Bromo-6-fluorobenzothiazole.
Core Reactivity and Synthetic Utility
The true value of 7-Bromo-6-fluorobenzothiazole lies in its potential for derivatization.
-
C-Br Bond Reactivity: The bromine atom at the 7-position is the primary handle for synthetic modification. It is highly susceptible to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents, enabling the rapid generation of diverse compound libraries.
-
Influence of Fluorine: The fluorine atom at the 6-position serves as a critical modulator of the molecule's properties.[11][12] Its strong electron-withdrawing nature influences the reactivity of the aromatic ring and can significantly enhance the metabolic stability of derivative compounds by blocking potential sites of oxidative metabolism.[13][14] Furthermore, fluorine can improve membrane permeability and binding affinity to biological targets through favorable electrostatic interactions.[11][13]
Applications in Research and Drug Discovery
The benzothiazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a remarkable breadth of biological activity.[15][16] The incorporation of fluorine and bromine further enhances the therapeutic potential of this privileged structure.
Established Pharmacological Roles of Fluorinated Benzothiazoles
-
Anticancer Agents: Fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective cytotoxicity against human breast cancer cell lines, with some compounds showing GI₅₀ values of less than 1 nM.[15] The fluorine substituent is often crucial for this high level of activity.[14]
-
Neurodegenerative Diseases: The benzothiazole core is present in FDA-approved drugs like Riluzole (for ALS) and investigational agents for Alzheimer's disease.[2] The ability of fluorine to enhance blood-brain barrier penetration makes fluorinated analogs highly attractive for CNS drug discovery.
-
Antimicrobial and Antiviral Activity: Benzothiazole derivatives have been investigated as antibacterial, antifungal, and antiviral agents.[1][17] The lipophilicity and electronic properties conferred by halogenation can be optimized to improve efficacy against various pathogens.
-
Enzyme Inhibition: The structural rigidity and diverse substitution patterns possible with the benzothiazole scaffold make it an excellent platform for designing specific enzyme inhibitors, such as kinases, which are critical targets in oncology.[16][18]
Caption: Potential therapeutic applications derived from the core scaffold.
Experimental Protocols
The protocols described below are representative methodologies for the synthesis and derivatization of halogenated benzothiazoles, adapted from established literature.[19]
Protocol: Sandmeyer-Type Synthesis of a Bromo-Benzothiazole
This protocol describes the conversion of an amino-benzothiazole to a bromo-benzothiazole, a key transformation in the proposed synthetic route.
-
Preparation: Suspend Copper(I) bromide (1.2 eq) in acetonitrile (5-10 mL per gram of starting material).
-
Diazotization Initiator: Add tert-butyl nitrite (1.5 eq) dropwise to the copper bromide suspension and stir the mixture at 60 °C for 15 minutes.
-
Addition of Amine: Add the starting 2-amino-6-fluorobenzothiazole (1.0 eq) portion-wise to the reaction mixture. Maintain the temperature at 60 °C and continue stirring for 30-60 minutes, monitoring the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic phase sequentially with 1N HCl and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to afford the desired bromo-benzothiazole.
Protocol: Suzuki Cross-Coupling for Derivatization
This protocol outlines a standard procedure for creating a new carbon-carbon bond at the bromine position.
-
Reaction Setup: To a reaction vessel, add the 7-Bromo-6-fluorobenzothiazole (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to yield the coupled product.
Safety and Handling
As with any halogenated aromatic compound, 7-Bromo-6-fluorobenzothiazole should be handled with appropriate care. Safety data from analogous compounds provide a reliable guide.[20][21][22]
-
Hazard Classification: Likely classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[20][23] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[22] All handling should be performed in a well-ventilated chemical fume hood.[4]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid ingestion and inhalation of dust or vapors. Keep away from sources of ignition.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
7-Bromo-6-fluorobenzothiazole represents a highly valuable, albeit under-explored, building block for chemical synthesis and drug discovery. Its dual halogenation provides both a reactive handle for diversification (bromine) and a strategic element for enhancing pharmacological properties (fluorine). By leveraging established synthetic methodologies and the known biological potential of the fluorinated benzothiazole class, researchers can unlock the potential of this scaffold to develop novel, potent, and selective therapeutic agents across oncology, neurodegeneration, and infectious diseases.
References
- Hep Journals. (n.d.). Synthesis and biological activities of benzothiazole derivatives: A review.
- Qadir, T., Amin, A., Salhotra, A., Sharma, P. K., Jeelani, I., & Abe, H. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry, 26(2), 189-214.
- RSC Publishing. (2025).
- PMC. (2020). Importance of Fluorine in Benzazole Compounds.
- ResearchGate. (2025). Importance of Fluorine in Benzazole Compounds.
- IJPPR. (2022).
- ProQuest. (n.d.). Importance of Fluorine in Benzazole Compounds.
- Malaysian Journal of Analytical Sciences. (n.d.).
- MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- Taylor & Francis. (2012). Medicinal significance of benzothiazole scaffold: an insight view.
- Rsc.org. (n.d.). Eco-Friendly Synthesis of Highly Emissive Benzothiadiazole-Based Fluorophores via Solvent-Free Hand-Grinding Horner–Wadsworth.
- PubChem. (n.d.). 7-Bromobenzothiazole | C7H4BrNS | CID 11521350.
- CymitQuimica. (2024).
- Fisher Scientific. (2011).
- ChemScene. (n.d.). 2306278-05-5 | 6-Bromo-7-fluorobenzo[d]thiazole.
- ChemScene. (n.d.). 1427328-10-6 | 6-Bromo-7-fluorobenzo[d]isothiazole.
- PubChemLite. (n.d.). 2-bromo-6-fluoro-7-methyl-1,3-benzothiazole.
- Benchchem. (n.d.).
- TCI Chemicals. (n.d.).
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (n.d.).
- ECHEMI. (n.d.).
- MilliporeSigma. (n.d.). 7-Bromo-6-fluorobenzofuran | 286836-05-3.
- PMC. (2025).
- ChemicalBook. (n.d.). 2-BROMO-6-CHLORO-BENZOTHIAZOLE CAS#: 3507-17-3.
- ResearchGate. (2025). (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE.
- ResearchGate. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- Benchchem. (n.d.). An In-Depth Technical Guide to 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione.
- MSU chemistry. (n.d.). Proton NMR Table.
- Thermo Fisher Scientific. (n.d.). 6-Bromobenzothiazole, 97% 250 mg | Buy Online | Thermo Scientific Chemicals.
- National Analytical Corporation. (n.d.). 2- Amino-4-bromo-7-fluorobenzothiazole Manufacturer, 2.
- Fluorochem. (n.d.). 7-bromo-6-methoxy-1H-1,3-benzodiazole (CAS 1008361-66-7).
- Guidechem. (n.d.). 2-bromo-6-chloro-benzothiazole 3507-17-3.
- BLD Pharm. (n.d.). 2306278-05-5|6-Bromo-7-fluorobenzo[d]thiazole|BLD Pharm.
Sources
- 1. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
- 11. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Importance of Fluorine in Benzazole Compounds - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 19. 2-BROMO-6-CHLORO-BENZOTHIAZOLE CAS#: 3507-17-3 [amp.chemicalbook.com]
- 20. 7-Bromobenzothiazole | C7H4BrNS | CID 11521350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. fishersci.ca [fishersci.ca]
- 22. fishersci.fi [fishersci.fi]
- 23. tcichemicals.com [tcichemicals.com]
